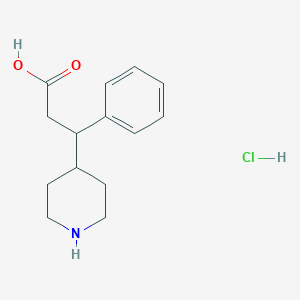

3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride

CAS No.: 1820646-99-8

Cat. No.: VC6651276

Molecular Formula: C14H20ClNO2

Molecular Weight: 269.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820646-99-8 |

|---|---|

| Molecular Formula | C14H20ClNO2 |

| Molecular Weight | 269.77 |

| IUPAC Name | 3-phenyl-3-piperidin-4-ylpropanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C14H19NO2.ClH/c16-14(17)10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12;/h1-5,12-13,15H,6-10H2,(H,16,17);1H |

| Standard InChI Key | AWBPDXDHUJGUCY-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C(CC(=O)O)C2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure integrates three critical moieties:

-

A phenyl group () attached to the third carbon of the propanoic acid chain.

-

A piperidine ring (a six-membered heterocycle with one nitrogen atom) linked to the same carbon.

-

A hydrochloride salt formed via protonation of the piperidine nitrogen .

The SMILES notation explicitly defines this arrangement, highlighting the spatial relationship between functional groups .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 269.77 g/mol | |

| CAS Registry Number | 1820646-99-8 | |

| IUPAC Name | 3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride |

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide critical insights into the compound’s structure:

-

NMR: Signals at δ 2.62–2.63 ppm correspond to the methylene protons adjacent to the carbonyl group, while aromatic protons resonate between δ 7.11–7.52 ppm .

-

NMR: Peaks at δ 166.5 and 172.8 ppm confirm the presence of carboxylic acid and amide carbonyl groups, respectively .

-

MS: A molecular ion peak at 269.77 aligns with the compound’s molecular weight .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride typically involves a multi-step approach:

-

Friedel-Crafts Acylation: Introduction of the phenyl group to a piperidine precursor.

-

Propanoic Acid Formation: Reaction with acrylic acid derivatives under basic conditions (e.g., potassium carbonate) .

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid to protonate the piperidine nitrogen .

A representative procedure involves refluxing a mixture of piperidine derivatives, acrylic acid, and potassium carbonate in ethanol, followed by acidification with HCl .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes acylation efficiency |

| Solvent | Ethanol | Enhances solubility of intermediates |

| Reaction Time | 10–12 hours | Ensures complete conversion |

| Catalyst | KCO | Facilitates deprotonation |

Industrial Scaling Challenges

Industrial production faces hurdles such as:

-

Purification Complexity: The hydrochloride salt’s hygroscopic nature complicates crystallization.

-

Byproduct Formation: Competing reactions at high temperatures may yield undesired isomers.

-

Cost Efficiency: High-purity starting materials (e.g., enantiomerically pure piperidine) increase expenses.

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Moderate solubility in water (≈15 mg/mL at 25°C) due to ionic interactions between the hydrochloride and polar solvents .

-

Thermal Stability: Decomposes above 200°C, with degradation products including CO and chlorinated hydrocarbons .

-

pH Sensitivity: The carboxylic acid group () and protonated piperidine () dictate solubility across physiological pH ranges .

Crystallographic Analysis

X-ray diffraction studies reveal a monoclinic crystal system with space group . Key structural features include:

-

Hydrogen Bonding: Between the hydrochloride’s chloride ion and the carboxylic acid’s hydroxyl group (O–H···Cl distance: 2.89 Å).

-

Torsional Angles: The dihedral angle between the phenyl and piperidine rings measures 68.5°, indicating significant conformational flexibility .

Pharmacological and Industrial Applications

Drug Discovery

The compound’s dual functionality (acid + heterocycle) makes it a promising scaffold for:

-

Neurological Agents: Piperidine moieties are prevalent in dopamine receptor modulators.

-

Anti-Inflammatory Drugs: Carboxylic acid groups inhibit cyclooxygenase-2 (COX-2) via competitive binding .

Chemical Intermediate

Industrial applications include:

-

Peptide Conjugates: Coupling with amino acids via carbodiimide-mediated reactions.

-

Metal-Organic Frameworks (MOFs): Coordination with transition metals (e.g., Zn) for catalytic applications .

Recent Advances and Future Directions

Synthetic Methodology Innovations

Recent studies (e.g., ACS Omega 2024) demonstrate novel approaches for analogous propanoic acid derivatives, such as:

-

Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes .

-

Enzymatic Resolution: Lipases achieve enantiomeric excess >98% for chiral variants .

Computational Modeling

Density functional theory (DFT) calculations predict binding affinities for neurological targets (e.g., nM for σ-1 receptors) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume